(2-Iodomethyl-piperidin-1-yl)-acetic acid
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Overview
Description
(2-Iodomethyl-piperidin-1-yl)-acetic acid: is an organic compound that features a piperidine ring substituted with an iodomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Iodomethyl-piperidin-1-yl)-acetic acid typically begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Iodomethylation: The piperidine ring is first subjected to iodomethylation. This can be achieved by reacting piperidine with iodomethane (methyl iodide) under basic conditions, such as using sodium hydroxide or potassium carbonate.
Acetic Acid Introduction: The resulting (2-Iodomethyl-piperidin-1-yl) intermediate is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in (2-Iodomethyl-piperidin-1-yl)-acetic acid can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the functional groups present in the reacting species.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: (2-Iodomethyl-piperidin-1-yl)-acetic acid can serve as an intermediate in the synthesis of more complex organic molecules.
Reagent: It can be used as a reagent in various organic transformations.
Biology and Medicine:
Pharmaceuticals: The compound may be explored for its potential pharmacological properties, including as a precursor for drug development.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science:
Agrochemicals: It may be used in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of (2-Iodomethyl-piperidin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- (2-Bromomethyl-piperidin-1-yl)-acetic acid
- (2-Chloromethyl-piperidin-1-yl)-acetic acid
- (2-Fluoromethyl-piperidin-1-yl)-acetic acid
Comparison:
- Electrophilicity: The iodomethyl group in (2-Iodomethyl-piperidin-1-yl)-acetic acid is more electrophilic compared to bromomethyl, chloromethyl, and fluoromethyl groups, making it more reactive in nucleophilic substitution reactions.
- Reactivity: The compound’s reactivity can be tuned by changing the halogen atom, with iodine being the most reactive and fluorine the least.
- Applications: While all these compounds can serve as intermediates in organic synthesis, this compound may offer unique advantages in specific reactions due to its higher reactivity.
Properties
IUPAC Name |
2-[2-(iodomethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJPCBZFDKCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CI)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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